molecular formula C13H19N5O3S2 B2620726 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1448066-07-6

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2620726
CAS No.: 1448066-07-6
M. Wt: 357.45
InChI Key: OUHLOTSJHHFNLQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a five-membered triazole ring fused with a ketone group. Key structural features include:

  • Thiophene-2-yl group: Contributes to π-π interactions and influences bioavailability due to its aromatic and sulfur-containing nature .
  • Dimethylsulfamoyl aminoethyl side chain: Introduces polar sulfonamide functionality, which may enhance solubility and receptor binding .

This compound’s synthesis likely involves multi-step reactions, including cyclization of hydrazine derivatives and nucleophilic substitution, as seen in analogous triazolone syntheses .

Properties

IUPAC Name

4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S2/c1-16(2)23(20,21)14-7-8-17-13(19)18(10-5-6-10)12(15-17)11-4-3-9-22-11/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHLOTSJHHFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolone ring can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties may make it suitable for use in organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone Derivatives with Cyclopropyl Groups

  • 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one ():
    • Key Differences : Replaces the thiophene and sulfamoyl groups with chlorophenyl and methyl substituents.
    • Implications : The chlorophenyl group increases lipophilicity, while the absence of sulfamoyl reduces polarity. This compound is reported in crystallographic databases but lacks bioactivity data .
  • Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (): Key Differences: Incorporates a piperidine-thiazole hybrid structure instead of thiophene-sulfamoyl motifs. Implications: The piperidine-thiazole moiety may enhance CNS permeability, but synthetic complexity limits scalability .

Thiophene-Containing Triazolones

  • 3-(Thiophen-2-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives (): Key Differences: Lack cyclopropyl and sulfamoyl groups; instead, feature acetohydrazide or methyleneamino side chains. Implications: These derivatives exhibit moderate antimicrobial activity, suggesting the thiophene moiety alone is insufficient for high potency .
  • 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): Key Differences: Includes a methyleneamino linker between thiophene and triazolone. Implications: Theoretical studies indicate improved electron delocalization, but experimental data on bioactivity remain sparse .

Sulfamoyl-Functionalized Triazolones

  • 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one (): Key Differences: Replaces dimethylsulfamoyl with a sulfanylidene group and incorporates a furan ring. Implications: The sulfanylidene group enhances metal-chelating properties, but furan’s lower aromaticity reduces stability compared to thiophene .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity (Reported) Synthesis Route Reference
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Cyclopropyl, thiophene, dimethylsulfamoyl ~368.4 (estimated) Not yet reported
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one Chlorophenyl, cyclopropylmethyl, methyl 279.7 Crystallographic data only
3-(Thiophen-2-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Thiophenemethyl 209.3 Antimicrobial (moderate)
3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one Sulfanylidene, furyl, phenyl 343.4 Metal chelation

Research Findings and Limitations

  • Structural Insights : The target compound’s combination of cyclopropyl, thiophene, and sulfamoyl groups is unique among triazolones. Computational modeling (e.g., using Mercury CSD ) could predict its packing behavior and intermolecular interactions.
  • Synthetic Challenges : Multi-step synthesis (e.g., cyclopropanation, sulfamoylation) may lead to low yields, as seen in related compounds .
  • Bioactivity Gaps: No direct bioactivity data exist for the target compound, but analogs with thiophene or sulfamoyl groups show antimicrobial and chelating properties .

Biological Activity

The compound 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1797261-42-7) is a novel triazole derivative that has garnered attention for its potential biological activities. The structure includes a cyclopropyl moiety, a dimethylsulfamoyl group, and a thiophene ring, which contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H19N5O4S
Molecular Weight341.39 g/mol
CAS Number1797261-42-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting enzymes involved in critical biological pathways.
  • Antimicrobial Activity : Similar compounds in the triazole family have shown efficacy against bacterial and fungal pathogens by disrupting cell wall synthesis or function.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens:

  • Bacterial Inhibition : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have demonstrated IC50 values in the micromolar range against strains like Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Triazoles are well-known for their antifungal properties, particularly against Candida species and Aspergillus species. This compound may exhibit similar antifungal activity due to its structural characteristics.

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT116 for colon cancer) have shown promising results with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

Some studies suggest that compounds with similar structural motifs may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds:

  • Antimicrobial Screening : A study screened various triazole derivatives against common bacterial strains and reported significant antimicrobial activity, with some compounds showing better efficacy than standard antibiotics .
  • Anticancer Activity : Research focusing on mercapto-substituted triazoles has indicated their potential as chemotherapeutic agents, with some derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain triazole compounds could disrupt DNA replication in cancer cells, leading to increased apoptosis .

Q & A

Q. What are the optimal synthetic routes for preparing this triazol-5-one derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring. Key steps include:

  • Nucleophilic substitution : Introducing the dimethylsulfamoyl group via reaction with dimethylsulfamoyl chloride under basic conditions.
  • Cyclopropane incorporation : Utilizing cyclopropylmethyl halides or Grignard reagents in a nucleophilic addition step .
  • Thiophene functionalization : Coupling thiophen-2-yl groups via Suzuki-Miyaura or Ullmann reactions . Optimization includes refluxing in ethanol/water mixtures (1:3) for 4–6 hours, monitoring via TLC, and recrystallization from ethanol for purification (yield: 60–80%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., thiophene CH2 at δ 4.28 ppm) and carbonyl signals (triazolone C=O at ~1708 cm⁻¹ in IR) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O, C=N stretches) and hydrogen bonding .
  • Elemental Analysis : Validates purity (>95% via CHNS data) .

Q. How can reaction byproducts be minimized during synthesis?

  • Temperature control : Maintain reflux at 80–90°C to avoid decomposition.
  • Stoichiometric precision : Use NaBH4 in a 4:1 molar ratio for reduction steps to prevent over-reduction .
  • Purification : Employ gradient recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic findings be resolved?

  • SHELX refinement : Use SHELXL to adjust bond lengths/angles and validate hydrogen bonding patterns (e.g., N–H···O interactions) .
  • Mercury CSD : Compare experimental XRD data with similar structures in the Cambridge Structural Database (CSD) to identify packing anomalies . Example: A 0.05 Å deviation in C–N bond lengths between NMR and XRD data may arise from crystal packing effects, resolvable via Hirshfeld surface analysis .

Q. What computational methods predict electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps .
  • Molecular docking : Assess binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina, with RMSD <2.0 Å indicating reliable poses .

Q. How do intermolecular interactions in the crystal lattice influence stability?

  • Hydrogen bonding : Stabilize the triazolone core via N–H···S (2.8–3.0 Å) and C–H···π interactions (thiophene rings) .
  • π-π stacking : Thiophen-2-yl groups exhibit face-to-face stacking (3.5–4.0 Å spacing), reducing solubility but enhancing thermal stability (decomposition >250°C) .

Q. How can biological activity (e.g., antimicrobial) be correlated with structural features?

  • QSAR modeling : Relate logP values (~2.8) and electronegativity of the dimethylsulfamoyl group to membrane permeability .
  • ADME analysis : Predict moderate bioavailability (F ≈ 50%) due to moderate solubility (LogS = -3.2) and CYP3A4 metabolism .

Methodological Tools

  • Crystallography : SHELX for refinement , ORTEP-3 for visualization , Mercury for intermolecular analysis .
  • Synthesis : Reflux setups with Dean-Stark traps for azeotropic water removal .
  • Data Interpretation : Cross-validate NMR/XRD using WinGX and Gaussian for DFT .

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